Trazodone 1,4-Di-N-Oxide
Description
Properties
CAS No. |
1346603-99-3 |
|---|---|
Molecular Formula |
C19H22ClN5O3 |
Molecular Weight |
403.867 |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2 |
InChI Key |
WFTGUHZOQFWQIN-UHFFFAOYSA-N |
SMILES |
C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-] |
Synonyms |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one 1,4-Dioxide ; |
Origin of Product |
United States |
Contextualization Within Nitrogen Heterocycle Oxidation Chemistry
Trazodone (B27368), a triazolopyridine derivative, belongs to a broad class of compounds known as nitrogen heterocycles. nih.govnih.gov These cyclic structures containing nitrogen atoms are fundamental scaffolds in a vast number of pharmaceuticals. researchgate.netnih.govrsc.org The nitrogen atoms within these rings are susceptible to oxidation, a chemical reaction that can occur during synthesis, storage, or even metabolism in the body. This oxidation leads to the formation of N-oxides.
Trazodone itself possesses multiple nitrogen atoms within its complex structure, making it prone to oxidation. rsc.org The formation of Trazodone 1,4-Di-N-Oxide represents a specific instance of this chemical phenomenon, where two distinct nitrogen atoms in the Trazodone molecule have been oxidized. Understanding the principles of nitrogen heterocycle oxidation is crucial for predicting and controlling the formation of such byproducts. The reactivity of each nitrogen atom towards oxidation can be influenced by various factors, including the electronic environment within the molecule and the specific oxidizing agents present.
Significance in Pharmaceutical Process Chemistry and Impurity Profiling
In the context of pharmaceutical manufacturing, the presence of impurities, even in trace amounts, is a critical quality attribute that is closely monitored and controlled. rsc.org Impurities can arise from various sources, including the starting materials, intermediates, or degradation of the active pharmaceutical ingredient (API). Trazodone (B27368) 1,4-Di-N-Oxide is recognized as a process-related impurity and a potential degradation product of Trazodone. rsc.orgveeprho.com
Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products. Therefore, the identification, characterization, and quantification of impurities like Trazodone 1,4-Di-N-Oxide are essential components of pharmaceutical development and quality control. scholarsresearchlibrary.com Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to detect and quantify these impurities. rsc.orgscholarsresearchlibrary.comjocpr.comjocpr.com The development of robust analytical methods is a key area of research to ensure the purity and safety of Trazodone formulations. scholarsresearchlibrary.comindexcopernicus.com
Forced degradation studies, where the drug substance is subjected to harsh conditions like acid, base, oxidation, heat, and light, are intentionally performed to predict potential degradation products that could form under normal storage conditions. rsc.org It is through such studies that N-oxide degradation products of Trazodone have been observed. rsc.org
Current Research Landscape and Future Directions in Chemical Synthesis and Degradation Studies
Direct Oxidation Approaches
Direct oxidation of the parent Trazodone molecule is the most straightforward conceptual route to this compound. This approach involves the use of various oxidizing agents to introduce oxygen atoms at the N1 and N4 positions of the piperazine (B1678402) moiety. The success of this strategy hinges on the careful selection of oxidants and reaction conditions to achieve high selectivity and yield, minimizing side reactions such as oxidation of the triazolopyridine ring or other parts of the molecule.
Peroxide-Mediated Oxidation Pathways
Hydrogen peroxide is a common and environmentally benign oxidant for the N-oxidation of tertiary amines, including piperazine derivatives. google.comnih.gov The reaction of a tertiary amine with hydrogen peroxide typically proceeds via a nucleophilic attack of the nitrogen atom on the peroxide oxygen, leading to the formation of the corresponding N-oxide. nih.gov In the case of Trazodone, achieving the di-N-oxide requires the oxidation of both piperazine nitrogens.
Forced degradation studies of Trazodone have shown that peroxide-induced oxidation can lead to the formation of N-oxide degradation products. researchgate.net This indicates the feasibility of using peroxides for this transformation. A study on the degradation of Trazodone in acidic, neutral, and alkaline hydrolytic conditions, as well as with H2O2/AIBN, demonstrated its lability under oxidative stress. researchgate.net While this study focused on degradation, the identified N-oxide products confirm the piperazine ring as a site of oxidation.
The general mechanism for peroxide-mediated N-oxidation is influenced by the pH of the reaction medium. The reaction is generally slower in a protonated state, as the positive charge on the nitrogen atom repels the electrophilic oxidant. nih.gov Therefore, controlling the pH is crucial for optimizing the reaction rate and yield.
Other peroxide-based reagents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, MCPBA), are also potent oxidants for the N-oxidation of amines. rsc.org A study on the oxidation of piperazine derivatives bearing amino acid substituents with MCPBA resulted in the formation of bis(N-oxides). rsc.org This suggests that MCPBA could be a viable reagent for the synthesis of this compound.
Catalytic Oxidation Systems (e.g., Manganese-Mediated Oxidation)
Catalytic oxidation systems offer an alternative to stoichiometric oxidants, often providing higher selectivity and efficiency. Manganese-based catalysts, in particular, have shown promise in the oxidation of tertiary amines. researchgate.net Manganese(III) porphyrins and manganese(III) salen complexes have been reported to catalyze the oxidation of secondary amines, and recent research has explored their use for tertiary amines as well. researchgate.net
While specific studies on the manganese-mediated di-N-oxidation of Trazodone are not prevalent in the literature, research on related systems provides valuable insights. For instance, manganese-catalyzed C-H amination and N-alkylation of amines have been demonstrated, showcasing the reactivity of manganese complexes with nitrogen-containing compounds. nih.govbeilstein-journals.org A review on the synthesis of tertiary amine N-oxides mentions the use of biomimetic manganese porphyrin as a catalyst for H2O2 oxidations of aromatic N-heterocyclic compounds. researchgate.net This suggests that a similar system could be adapted for the oxidation of the piperazine nitrogens in Trazodone.
The proposed mechanism for manganese-catalyzed oxidation often involves the formation of a high-valent manganese-oxo species, which then acts as the active oxidant. acs.org The choice of ligand on the manganese center can significantly influence the catalyst's activity and selectivity.
Influence of Oxidizing Agents and Reaction Conditions
The choice of oxidizing agent and the reaction conditions are paramount in achieving the desired this compound with high purity and yield.
Table 1: Comparison of Potential Oxidizing Agents for Trazodone Di-N-Oxidation
| Oxidizing Agent | Potential Advantages | Potential Challenges |
| Hydrogen Peroxide (H₂O₂) | Environmentally friendly, readily available. | May require elevated temperatures or catalysts; potential for side reactions. nih.gov |
| meta-Chloroperoxybenzoic Acid (MCPBA) | High reactivity, often provides good yields at low temperatures. | Stoichiometric use, potential for over-oxidation or side reactions. rsc.org |
| Catalytic Systems (e.g., Mn-porphyrin/H₂O₂) | High selectivity, catalyst can be recycled. | Catalyst synthesis and optimization may be required. researchgate.net |
Reaction conditions such as temperature, solvent, and pH play a critical role. For peroxide-mediated oxidations, careful temperature control is necessary to prevent decomposition of the peroxide and unwanted side reactions. The solvent choice can affect the solubility of both the substrate and the oxidant, thereby influencing the reaction rate. As mentioned earlier, pH control is crucial, especially for hydrogen peroxide oxidations, to maintain the nucleophilicity of the piperazine nitrogens. nih.gov In catalytic systems, the concentration of the catalyst, the nature of any co-catalysts or additives, and the reaction time are all important parameters to optimize.
Precursor Compound Chemistry and Derivatization Routes
An alternative to the direct oxidation of Trazodone is to synthesize the 1,4-di-N-oxide functionality on a precursor molecule before the final assembly of the Trazodone structure. This approach can sometimes offer better control over the oxidation steps and avoid potential side reactions on the complex Trazodone scaffold.
The synthesis of Trazodone itself typically involves the reaction of 2-(3-chloropropyl)- google.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine (B195711). mdpi.com A precursor-based approach could involve the synthesis of 1-(3-chlorophenyl)piperazine 1,4-di-N-oxide first, followed by its reaction with the triazolopyridine moiety.
The synthesis of N-arylpiperazine di-N-oxides is a key step in this strategy. This could potentially be achieved by the direct oxidation of 1-(3-chlorophenyl)piperazine using the methods described in section 2.1. Once the di-N-oxide precursor is obtained, the subsequent alkylation reaction would need to be optimized to ensure that the N-oxide groups remain intact.
Optimization of Synthetic Yields and Process Efficiency
Optimizing the yield and efficiency of the synthesis of this compound is crucial for its potential application as a reference standard or in other research contexts. Key areas for optimization include:
Stoichiometry of Reagents: Carefully controlling the molar ratio of the oxidant to Trazodone is essential to drive the reaction towards the di-N-oxide without excessive formation of the mono-N-oxide or other byproducts.
Catalyst Loading: In catalytic systems, minimizing the amount of catalyst required while maintaining high conversion rates is important for both economic and environmental reasons.
Reaction Time and Temperature: Finding the optimal balance between reaction time and temperature can maximize the yield and minimize energy consumption.
Purification Methods: Developing an efficient purification protocol, such as chromatography or recrystallization, is necessary to isolate this compound in high purity.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. nih.govresearchgate.netmdpi.com While not specifically reported for the N-oxidation of Trazodone, its application in the synthesis of Trazodone and its derivatives suggests that it could be a viable technique for optimizing the synthesis of the di-N-oxide, potentially reducing reaction times and improving energy efficiency. nih.govresearchgate.netmdpi.com
Mechanochemical Synthesis Considerations for Nitrogen Oxides
Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a green and solvent-free alternative to traditional solution-phase synthesis. mdpi.commdpi.commdpi.comnih.gov This technique has been successfully applied to the synthesis of Trazodone itself, with reactions carried out in a mortar or a ball mill. mdpi.com
The application of mechanochemistry to the synthesis of N-oxides is an emerging area of research. mdpi.com A study on the mechanochemical synthesis of imidazole (B134444) N-oxides demonstrated the feasibility of this approach for preparing N-oxides of heterocyclic compounds. mdpi.com The advantages of this method include the absence of bulk solvents, potentially shorter reaction times, and unique reactivity compared to solution-phase reactions.
For the synthesis of this compound, a mechanochemical approach could involve milling Trazodone with a solid oxidizing agent. The choice of the oxidant would be critical, and solid peroxides or other stable solid oxidants could be explored. The milling parameters, such as the frequency, time, and the type of milling media, would need to be optimized to achieve the desired transformation.
Table 2: Potential Mechanochemical Synthesis Parameters
| Parameter | Considerations |
| Oxidizing Agent | Must be a solid and stable under milling conditions. |
| Milling Equipment | Mortar and pestle for small scale, ball mill for larger scale and better control. mdpi.com |
| Liquid-Assisted Grinding (LAG) | A small amount of a liquid can sometimes enhance reactivity. mdpi.com |
| Reaction Time | Typically shorter than solution-phase reactions. |
While still a developing field, mechanochemical synthesis holds promise for a more sustainable and efficient route to this compound and other nitrogen oxides.
Photolytic Degradation Mechanisms and Kinetics
Influence of Wavelength and Light Intensity on Photodecomposition
There is currently no specific data available in scientific literature detailing the influence of different wavelengths and light intensities on the photodecomposition rate of this compound. General principles of photochemistry suggest that the rate of degradation would be dependent on the compound's absorbance spectrum and the energy of the incident light.
Identification of Photolytic Degradation Products
While studies on trazodone have identified the formation of mono-N-oxides and other degradants under photolytic stress, the specific photolytic degradation products of this compound have not been characterized. rsc.orgresearchgate.net Further research would be required to isolate and identify the chemical structures of any such products.
Hydrolytic Degradation Mechanisms
The hydrolytic stability of a compound is crucial for its shelf-life and formulation development.
pH Dependence of Hydrolysis
Research on the alkaline degradation of trazodone hydrochloride indicates its susceptibility to hydrolysis under basic conditions. researchgate.net However, specific studies on the pH-dependent hydrolysis of this compound are not available. A comprehensive study would involve subjecting the compound to a range of pH conditions (acidic, neutral, and alkaline) to determine its stability profile.
Characterization of Hydrolytic Products
The products formed from the hydrolysis of this compound have not been identified in the current body of scientific literature. Characterization would necessitate techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate the structures of any resulting degradants.
Oxidative Degradation in Chemical Systems
Oxidative degradation is a common pathway for the breakdown of pharmaceutical compounds. Studies on trazodone have shown that it undergoes degradation when exposed to oxidative conditions, such as hydrogen peroxide. rsc.orgresearchgate.net This suggests that this compound may also be susceptible to oxidation. However, specific studies detailing the oxidative degradation of this compound in various chemical systems are lacking. Such research would be valuable in understanding its stability in the presence of oxidizing agents.
Non-Enzymatic Oxidation Processes
The formation of this compound is itself a result of non-enzymatic oxidation of the parent compound, Trazodone. Forced degradation studies on Trazodone show that it is susceptible to degradation under oxidative stress, such as exposure to hydrogen peroxide. researchgate.netnih.gov These conditions lead to the formation of various degradation products, including three distinct N-oxides. researchgate.net The primary sites for this oxidation are the two nitrogen atoms within the piperazine ring.
The reaction of a tertiary amine, such as the piperazine moiety in Trazodone, with an oxidizing agent like hydrogen peroxide results in the formation of an N-oxide. nih.gov this compound represents a state where both piperazine nitrogens have been oxidized.
Table 1: Oxidative Degradation of Trazodone to N-Oxide Impurities
| Stress Condition | Reactant Moiety | Resulting Product(s) | Reference |
| Peroxide-Induced Oxidation | Piperazine Nitrogen | Trazodone N-Oxide | researchgate.net |
| Peroxide-Induced Oxidation | Piperazine Nitrogens | This compound | researchgate.net |
Impact of Redox Conditions on Stability
The stability of this compound is significantly influenced by the surrounding redox environment. N-oxide functional groups are part of a redox pair with their corresponding tertiary amines. Consequently, the compound's stability is dependent on whether the conditions are oxidizing or reducing.
Under reducing conditions, N-oxides can be converted back to the corresponding amine. Therefore, it is anticipated that this compound would be unstable in the presence of reducing agents, leading to its conversion to Trazodone N-Oxide (the mono-oxide) or back to the parent Trazodone.
Conversely, in an oxidizing environment, the N-oxide groups are relatively stable. However, N-oxides can themselves act as oxidants, particularly in the presence of transition metals. Studies on other benzepine N-oxides have shown they can act as oxygen transfer agents in catalyzed reactions, such as the oxidation of alcohols or the dihydroxylation of olefins. thieme-connect.com This demonstrates the redox activity inherent to the N-oxide moiety, suggesting that this compound could potentially participate in or be degraded by redox-active systems.
Table 2: Inferred Stability of this compound under Various Redox Conditions
| Condition | Expected Stability | Potential Degradation Pathway |
| Reducing | Low | Reduction of N-oxide groups to tertiary amines (formation of Trazodone). |
| Neutral | Moderate | Likely stable, assuming absence of other reactive species. |
| Oxidizing | Moderate to High | N-oxide groups are stable, but the molecule may act as an oxidant or other molecular sites could degrade under harsh conditions. |
Thermal Degradation Profiles and Pathways
Specific thermal degradation profiles for this compound are not available in the published literature. However, inferences can be drawn from data on the parent compound and related N-oxides. When heated to decomposition, Trazodone hydrochloride emits toxic fumes, including oxides of carbon and nitrogen. nih.govfermion.fi
Safety data for Trazodone N-Oxide (the mono-oxide) explicitly state that heat should be avoided and that the formation of toxic gases is possible during heating or in case of a fire. lgcstandards.com This indicates that the N-oxide functional group contributes to thermal lability. Given that this compound possesses two such groups, it is expected to be at least as, if not more, thermally sensitive than the mono-oxide derivative or the parent compound.
The likely thermal degradation pathway would involve deoxygenation, where the N-O bonds break to release oxygen and form the more stable tertiary amine, Trazodone. This initial degradation could then be followed by the known thermal decomposition pathways of Trazodone itself, involving the fragmentation of the triazolopyridine and piperazine rings.
Kinetic Modeling of Degradation Processes
There are no specific studies detailing the kinetic modeling of this compound degradation. However, if such studies were conducted, standard kinetic models would be employed to describe the rate at which the compound degrades under various conditions (e.g., thermal, photolytic, or in solution). These models are essential for predicting the shelf-life and stability of pharmaceutical compounds.
The most common models include:
Single First-Order (SFO) Model: This model assumes the degradation rate is directly proportional to the concentration of the compound. It is the simplest and most commonly used model.
Double First-Order in Parallel (DFOP) Model: This model is applied when the compound degrades into two or more products through different first-order pathways simultaneously.
Nth-Order or Indeterminate Order Rate Equation (IORE) Model: This is a more flexible model used when the degradation rate does not follow simple first-order kinetics.
These models use mathematical equations to calculate key parameters like the degradation rate constant (k) and the time required for 50% (DT50 or half-life) or 90% (DT90) of the compound to degrade.
Table 3: Common Kinetic Models for Degradation Studies
| Model Name | Equation | Key Parameters | Application |
| Single First-Order (SFO) | Ct = C0e-kt | k : First-order rate constantDT50 : Half-life (ln(2)/k) | Describes processes where the rate depends on the concentration of a single reactant. |
| Double First-Order in Parallel (DFOP) | Ct = C0[(g)e-k1t + (1-g)e-k2t] | g : Fraction of initial chemical degrading at rate k1k1, k2 : Rate constants for two parallel pathways | Models degradation in complex systems or where a substance exists in two states that degrade at different rates. |
| Indeterminate Order Rate Equation (IORE) | Ct = [C0(1-N) - (1-N)kIOREt]1/(1-N) | N : Order of the rate equationkIORE : IORE rate constant | Provides a better fit for degradation curves that deviate from simple first-order kinetics over time. |
Advanced Analytical Methodologies for the Detection and Characterization of Trazodone 1,4 Di N Oxide
Chromatographic Separation Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For Trazodone (B27368) 1,4-Di-N-Oxide, various chromatographic methods have been developed to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Trazodone and its related substances, including the 1,4-Di-N-Oxide derivative. The development of a robust HPLC method involves the systematic optimization of several key parameters to ensure the accurate and reliable quantification of the target analyte.
Key aspects of HPLC method development include the careful selection of the stationary phase (column), the mobile phase composition (solvents and buffers), the flow rate, and the detector wavelength. For polar compounds like N-oxides, reversed-phase HPLC is commonly employed, often utilizing C18 columns. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation from the parent drug and other impurities.
Method validation is a critical step to demonstrate that the developed analytical procedure is suitable for its intended purpose. Validation parameters typically assessed include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 1: Example Parameters for a Validated HPLC Method for Trazodone and its Impurities | Parameter | Specification | | :--- | :--- | | Column | C18, 4.6 mm x 250 mm, 5 µm | | Mobile Phase A | 0.02 M Phosphate Buffer (pH 6.0) | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 20 | 70 | | | 25 | 70 | | | 27 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Column Temperature | 30 °C |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology offers several advantages for the analysis of Trazodone 1,4-Di-N-Oxide, including significantly faster analysis times, improved resolution, and enhanced sensitivity. The higher pressures at which UHPLC systems operate allow for the use of longer columns packed with smaller particles, leading to a substantial increase in separation efficiency. These characteristics are particularly beneficial for resolving closely related impurities in complex pharmaceutical matrices.
Gas Chromatography (GC) Applications
While liquid chromatography is more common for the analysis of polar and thermally labile compounds like N-oxides, Gas Chromatography (GC) can be employed under specific conditions. The application of GC for the analysis of this compound would likely require derivatization. This process chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. However, the additional sample preparation step of derivatization can introduce variability and is generally more complex than direct LC analysis.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages for the separation of certain pharmaceutical compounds due to its unique properties, such as low viscosity and high diffusivity, which can lead to fast and efficient separations. For a polar compound like this compound, modifiers such as methanol are typically added to the supercritical CO2 to increase the mobile phase's solvating power. SFC is often considered a "green" technology due to the reduced use of organic solvents compared to HPLC.
Mass Spectrometry for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of pharmaceutical impurities. When coupled with a chromatographic separation technique (e.g., LC-MS), it provides a powerful analytical platform.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule [M+H]+. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the exact mass of this ion, which can be used to confirm its elemental composition. For instance, the molecular formula of this compound is C₁₉H₂₂ClN₅O₃, with a corresponding molecular weight of 403.86 g/mol . pharmaffiliates.com
Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural confirmation. In an MS/MS experiment, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions provide valuable structural information, creating a unique "fingerprint" for the molecule that can be used for its unambiguous identification, even at trace levels.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Trazodone |
| This compound |
| Acetonitrile |
| Methanol |
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural analysis of Trazodone and its metabolites, including N-oxides. In MS/MS analysis, precursor ions are selected and fragmented to produce product ions, which provides information about the molecule's structure. For Trazodone, the protonated molecule [M+H]⁺ is often observed. scispace.comnih.gov
In studies of Trazodone and its metabolites, specific precursor-to-product ion transitions are monitored. For Trazodone, a common transition is m/z 372.2 → 176.2. nih.gov The fragmentation of Trazodone N-oxides would be expected to follow distinct pathways, allowing for their identification. The fragmentation pattern can help to pinpoint the location of the N-oxide group within the molecule. For instance, fragmentation of the piperazine (B1678402) ring and the triazolopyridine moiety will yield characteristic product ions. The presence of an N-oxide will alter the mass of the fragments containing the oxidized nitrogen, aiding in the localization of the modification.
Research on related compounds has shown that MS/MS can be used to identify various metabolites, including glutathione (B108866) adducts, which provides insights into the bioactivation pathways of the parent drug. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. researchgate.netkcl.ac.uk For this compound, HRMS is essential to confirm its molecular formula, C19H22ClN5O3. allmpus.comlgcstandards.com The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
In the analysis of Trazodone and its degradation products, a quadrupole time-of-flight tandem mass spectrometer (QTOF-MS/MS) has been utilized. rsc.orgresearchgate.net This instrument combines the separating power of a quadrupole with the high mass accuracy of a time-of-flight mass analyzer, making it ideal for identifying unknown compounds in complex mixtures. The accurate mass data obtained from HRMS is critical for the confident identification of metabolites and degradation products like this compound.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for N-Oxide Site Identification
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is well-suited for the analysis of less polar and thermally stable compounds. wikipedia.org It has been specifically employed to identify the site of N-oxidation in Trazodone degradation products. rsc.orgresearchgate.net
APCI is a gas-phase ionization method where a corona discharge creates reagent ions from the solvent vapor. These reagent ions then react with the analyte molecules to produce analyte ions, typically through proton transfer. wikipedia.orgmdpi.com The nature of the ionization process in APCI can provide clues about the structure of the analyte. In the case of N-oxides, the specific fragmentation patterns observed in the APCI source can help to determine which nitrogen atom has been oxidized.
Table 1: Mass Spectrometry Data for Trazodone and Related Compounds
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
|---|---|---|---|---|
| Trazodone | Positive | 372.20 | 176.00 | scispace.com |
| Trazodone | Positive | 372.2 | 176.2 | nih.gov |
| m-chlorophenylpiperazine (mCPP) | Positive | 197.2 | 118.1 | nih.gov |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the complete structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H/¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The formation of an N-oxide leads to a deshielding effect on the adjacent protons, resulting in a downfield shift (Δδ) of their signals in the ¹H NMR spectrum, typically in the range of 0.3–0.5 ppm. This shift is a key indicator of N-oxide formation. In studies of Trazodone and its degradation products, ¹H and ¹³C NMR have been used to identify the structure of isolated isomers. rsc.orgsemanticscholar.org The analysis of chemical shifts and coupling constants allows for the unambiguous assignment of the compound's constitution and stereochemistry.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands corresponding to the vibrational frequencies of its bonds.
For Trazodone, characteristic IR peaks include those for the C=O stretching vibration, C=N stretching, and C-N stretching. nih.gov When complexation or modification of the molecule occurs, such as in the formation of an N-oxide, changes in the position, intensity, or shape of these peaks can be observed. scispace.com Theoretical calculations of FT-IR and Raman spectra can also be used to aid in the assignment of experimental vibrational bands. kfupm.edu.sa
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Trazodone exhibits characteristic UV absorption maxima. nih.gov
The formation of this compound can lead to shifts in the UV-Vis absorption spectrum. The introduction of the N-oxide groups can alter the electronic structure of the aromatic and heterocyclic rings, resulting in changes to the wavelength and intensity of the absorption bands. UV-Vis spectroscopy has been used to study the degradation of Trazodone under various conditions. researchgate.net Furthermore, spectrophotometric methods have been developed for the determination of Trazodone, and these can be adapted to study its derivatives. researchgate.net
Table 2: Spectroscopic Data for Trazodone
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Deshielding of protons adjacent to N-oxide (Δδ = 0.3–0.5 ppm) | |
| IR Spectroscopy | Characteristic peaks for C=O, C=N, and C-N stretching vibrations | nih.gov |
| UV-Vis Spectroscopy | Characteristic absorption maxima | nih.gov |
Electrochemical Detection Methods and Voltammetric Analysis
Electrochemical methods provide a sensitive and rapid approach for the determination of electroactive compounds like Trazodone and its derivatives. Voltammetric analysis, in particular, has been successfully employed for Trazodone, indicating its potential applicability for its N-oxide metabolites.
The voltammetric behavior of Trazodone HCl has been investigated using techniques such as direct current (DCt), differential pulse (DPP), and alternating current (ACt) polarography. researchgate.netnih.gov Studies show that the drug produces cathodic waves in the pH range of 10-14, which are characterized as irreversible and diffusion-controlled. researchgate.netnih.gov A study utilizing a multi-walled carbon nanotube (MWCNT)-modified glassy carbon electrode demonstrated a significant enhancement in the electrocatalytic activity towards the oxidation of Trazodone in neutral solutions. nih.gov This modification led to a considerable improvement in the anodic peak current, allowing for the development of a highly sensitive voltammetric sensor. nih.gov Trazodone was found to accumulate effectively at this electrode, producing two distinct anodic peaks at approximately 0.73 V and 1.00 V. nih.govresearchgate.net
Differential-pulse voltammetry (DPP) has been highlighted as a particularly sensitive detection scheme. nih.gov When applied to Trazodone analysis, the DPP technique has been successfully used for its determination in spiked human urine and plasma without requiring a prior extraction step for urine samples. researchgate.netnih.gov The electrochemical oxidation of Trazodone has also been studied at various other electrodes, including carbon paste and platinum electrodes, showcasing the versatility of electrochemical analysis for this class of compounds. globalresearchonline.net These established electrochemical methods for Trazodone form a strong basis for developing similar sensitive and selective voltammetric techniques for the detection and quantification of this compound in biological and pharmaceutical samples.
Method Validation Parameters in Analytical Chemistry (e.g., Specificity, Linearity, Precision, Accuracy, Detection Limits)
Method validation is a critical component of analytical chemistry, ensuring that a specific method is reliable, reproducible, and suitable for its intended purpose. The validation parameters for analytical methods used to quantify Trazodone and its main metabolite, m-CPP, have been extensively documented according to international guidelines. These parameters establish the performance characteristics of the assay.
Specificity and Selectivity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the analysis of Trazodone and its metabolites, methods have demonstrated good selectivity with no significant interfering peaks observed from endogenous plasma components or other administered drugs. researchgate.netinnovareacademics.in For instance, a high-performance thin-layer chromatographic (HPTLC) method showed no chromatographic interference between Trazodone and its major metabolite, m-CPP, with distinct Rf values of 0.82 and 0.39, respectively. researchgate.net
Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. Analytical methods for Trazodone and m-CPP have consistently shown excellent linearity.
Table 1: Linearity Ranges for Trazodone and m-CPP Analysis
| Analyte | Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Citation |
| Trazodone | Human Plasma | LC-MS/MS | 10.0–3000.0 ng/mL | r = 0.9986 | nih.gov |
| m-CPP | Human Plasma | LC-MS/MS | 0.2–60.0 ng/mL | r = 0.9990 | nih.gov |
| Trazodone | Human Plasma | LC-MS/MS | 5.230–3025.166 ng/mL | r² > 0.990 | innovareacademics.in |
| Trazodone | Human Serum | HPTLC | 20.00–200.00 ng/band | r = 0.999 | researchgate.net |
| Trazodone | N/A | DPP Voltammetry | 0.8–24 µg/mL | Not specified | researchgate.netnih.gov |
| Trazodone | N/A | DCt Polarography | 4–32 µg/mL | Not specified | researchgate.netnih.gov |
| Trazodone | Hair | HPLC-ESI-MS | 0–5 ng/mg | Confirmed | ies.gov.pl |
| m-CPP | Hair | HPLC-ESI-MS | 0–5 ng/mg | Confirmed | ies.gov.pl |
| Trazodone | Plasma | HPLC | 24–4100 ng/mL | r² = 0.9977-0.9999 | researchgate.net |
| m-CPP | Plasma | HPLC | 20–2000 ng/mL | r² = 0.9977-0.9999 | researchgate.net |
Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean test results to the true value, often reported as percent recovery or percent deviation from the nominal concentration.
Table 2: Precision and Accuracy Data for Trazodone and m-CPP
| Analyte | Matrix | Precision (%CV or %RSD) | Accuracy (% Recovery or % Nominal) | Citation |
| Trazodone & m-CPP | Human Plasma | Intra- and Inter-batch ≤ 8.4% | Not specified | nih.gov |
| Trazodone | Human Plasma | Intra- and Inter-day < 5% | 96.5–103.4% | researchgate.net |
| m-CPP | Human Plasma | Intra-day ≤ 4.9% | 101.0–101.6% | researchgate.net |
| Trazodone | Human Serum | Intra-assay: 0.98-2.97%, Inter-assay: 1.06-3.54% | 92.52-96.73% | researchgate.net |
| Trazodone | Spiked Human Plasma | Not specified | 97.44 ± 0.705% | researchgate.netnih.gov |
| Trazodone | Spiked Human Urine | Not specified | 98.43 ± 0.79% | researchgate.netnih.gov |
| m-CPP | Plasma | Within-run: 4.0%, Day-to-day: 5.7% | ~50% | tandfonline.com |
| Trazodone | Equine Plasma | Precision within 6.65 ± 5.74% | Accuracy within 4.52 ± 3.85% | nih.gov |
| m-CPP | Equine Plasma | Precision within 6.73 ± 4.82% | Accuracy within 5.75 ± 5.32% | nih.gov |
Detection and Quantitation Limits: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Detection and Quantitation Limits for Trazodone and m-CPP
| Analyte | Matrix/Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation |
| Trazodone | Human Serum (HPTLC) | 0.016 ng/μL | 0.048 ng/μL | researchgate.net |
| Trazodone | Human Plasma (LC-MS/MS) | 0.656 ng/mL | 5.203 ng/mL | innovareacademics.in |
| Trazodone | Equine Plasma (UPLC-MS/MS) | 0.0005 µg/mL | 0.001 µg/mL | nih.gov |
| m-CPP | Equine Plasma (UPLC-MS/MS) | 0.001 µg/mL | 0.005 µg/mL | nih.gov |
| Trazodone | Equine Plasma/Urine (LC-MS-MS) | ~0.05 ng/mL | 0.1 ng/mL | avma.org |
| m-CPP | Equine Plasma/Urine (LC-MS-MS) | ~0.05 ng/mL | 0.1 ng/mL | avma.org |
| Trazodone | Hair (HPLC-ESI-MS) | 0.02 ng/mg | Not specified | ies.gov.pl |
| m-CPP | Hair (HPLC-ESI-MS) | 0.1 ng/mg | Not specified | ies.gov.pl |
| Trazodone | Voltammetry (DPP) | 0.104 µg/mL (2.45 x 10⁻⁶ M) | Not specified | researchgate.net |
| Trazodone | Voltammetry (MWCNT/GCE) | 24 nM | 0.2 µM | nih.govresearchgate.net |
In Vitro Biotransformation of Trazodone 1,4 Di N Oxide Non Clinical Focus
Enzymatic N-Oxidation Pathways in Isolated Systems (e.g., Liver Microsomes)
While N-oxidation is a known metabolic pathway for Trazodone (B27368), specific studies detailing the enzymatic formation and subsequent biotransformation of Trazodone 1,4-Di-N-Oxide in isolated systems like liver microsomes are not available in the current body of scientific literature. General studies on Trazodone metabolism indicate that N-oxidative processes do occur, leading to the formation of various metabolites. researchgate.netnih.gov However, the specific enzymatic reactions leading to a di-N-oxide derivative and its subsequent fate within these in vitro systems have not been characterized.
Role of Cytochrome P450 Enzymes and Flavin-Containing Monooxygenases (FMOs) in Nitrogen Oxidation
The biotransformation of Trazodone itself involves multiple enzyme systems. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are heavily involved in the metabolism of Trazodone to its active metabolite, m-chlorophenylpiperazine (mCPP). clinpgx.orgnih.gov Other CYP isoforms such as CYP2D6 and CYP2C19 also contribute to the formation of other metabolites. frontiersin.org
Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze the N-oxygenation of various xenobiotics. nih.govucl.ac.uknih.gov Studies on Trazodone metabolism have suggested the involvement of FMOs in the formation of some of its metabolites. frontiersin.org It is plausible that FMOs could be involved in the N-oxidation of the nitrogen atoms in the Trazodone molecule, potentially leading to the formation of N-oxide derivatives. However, direct evidence from in vitro studies specifically implicating FMOs or specific CYP enzymes in the formation or further metabolism of this compound is currently lacking.
Identification of In Vitro Biotransformation Products
There is no available data from in vitro studies that identifies the specific biotransformation products of this compound. Research has focused on identifying the metabolites of the parent drug, Trazodone. These studies have successfully characterized metabolites such as m-chlorophenylpiperazine (mCPP), p-hydroxy-mCPP, and various hydroxylated and conjugated products. clinpgx.orgresearchgate.netnih.gov The biotransformation of a potential di-N-oxide metabolite remains an uninvestigated area.
Mechanistic Insights into Biotransformation Processes at the Molecular Level
Due to the absence of studies on the biotransformation of this compound, there are no mechanistic insights at the molecular level for its metabolic processes. Understanding the molecular mechanisms would require detailed enzymatic studies, including reaction kinetics, identification of enzyme-substrate binding, and characterization of transition states, none of which have been reported for this specific compound.
Theoretical and Computational Chemistry Studies on Trazodone 1,4 Di N Oxide
Quantum Chemical Calculations and Electronic Structure Analysis
No specific quantum chemical calculations for Trazodone (B27368) 1,4-Di-N-Oxide were identified in the searched literature. Such studies would typically involve using methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure. This would provide insights into its reactivity, stability, and various electronic properties.
A hypothetical data table for such calculations might look like this:
Table 1: Calculated Electronic Properties of Trazodone 1,4-Di-N-Oxide (Hypothetical)
| Property | Value |
| Total Energy (Hartree) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Conformational Analysis and Molecular Dynamics Simulations
There is no information available regarding the conformational analysis or molecular dynamics simulations of this compound. Conformational analysis would be crucial to identify the most stable three-dimensional structures of the molecule. Molecular dynamics simulations could then be used to study its dynamic behavior and interactions with its environment over time. nih.gov
A hypothetical data table for conformational analysis might include:
Table 2: Key Dihedral Angles of Low-Energy Conformers of this compound (Hypothetical)
| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
| 1 | Data not available | Data not available | 0.00 |
| 2 | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available |
Prediction of Spectroscopic Properties
No predicted spectroscopic data for this compound was found. Computational methods can be used to predict various spectra, such as NMR, IR, and UV-Vis. These predictions are valuable for interpreting experimental data and confirming the structure of the compound.
A hypothetical data table for predicted vibrational frequencies could be presented as follows:
Table 3: Predicted IR Vibrational Frequencies for this compound (Hypothetical)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-O Stretch (Pyridine N-Oxide) | Data not available | Data not available |
| N-O Stretch (Piperazine N-Oxide) | Data not available | Data not available |
| C=O Stretch (Triazolone) | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available |
Modeling of Reaction Mechanisms (Synthesis and Degradation)
There are no studies detailing the modeled reaction mechanisms for the synthesis or degradation of this compound. Computational modeling could elucidate the pathways and transition states involved in its formation from Trazodone and its subsequent breakdown into other products. This would involve calculating the energy profiles of potential reaction pathways.
A hypothetical data table for a reaction mechanism study might be:
Table 4: Calculated Activation Energies for a Hypothesized Degradation Pathway of this compound (Hypothetical)
| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |
| 1 | This compound | Intermediate 1 | Data not available |
| 2 | Intermediate 1 | Final Product(s) | Data not available |
Trazodone 1,4 Di N Oxide in Pharmaceutical Impurity Profiling and Quality Control Methodologies
Development of Analytical Methods for Impurity Identification and Quantification
The detection and quantification of Trazodone (B27368) 1,4-Di-N-Oxide, along with other related substances in Trazodone hydrochloride, rely on the development of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques employed for this purpose. scholarsresearchlibrary.comrsc.org
Forced degradation studies are instrumental in identifying potential impurities like N-oxides. rsc.org In one such study, Trazodone was subjected to various stress conditions, including peroxide-induced oxidation, which led to the formation of three N-oxide degradation products (DPs). rsc.orgresearchgate.net The identification of these N-oxides was accomplished using advanced techniques like atmospheric pressure chemical ionization mass spectrometry (APCI-MS). rsc.orgresearchgate.net
Several liquid chromatographic methods have been developed and validated according to ICH guidelines for the determination of Trazodone and its impurities. scholarsresearchlibrary.comresearchgate.net These methods are designed to be specific, precise, linear, and robust.
One validated HPLC method for Trazodone and its process-related impurities utilizes a C18 column with a mobile phase consisting of methanol (B129727), acetonitrile (B52724), tetrahydrofuran, and 0.5% trifluoroacetic acid, with detection at 252 nm. jocpr.comjocpr.com Another method employs a C8 column with a mobile phase of acetonitrile, THF, water, and methanol, adjusted to a pH of 11 with triethylamine, and detection at 255 nm. scholarsresearchlibrary.comresearchgate.net
A more advanced UHPLC method was developed to separate Trazodone from ten of its degradation products, including N-oxides. rsc.org This stability-indicating assay method uses a CSH C18 column and a mobile phase of ammonium (B1175870) acetate (B1210297) and methanol in a gradient elution, coupled with quadrupole time-of-flight tandem mass spectrometry (QTOF-MS/MS) for the structural characterization of the impurities. rsc.org
The table below summarizes the chromatographic conditions used in a published analytical method for Trazodone and its impurities.
| Parameter | Conditions |
| Column | C18, ODS (4.6mm x 250mm, 10µm) jocpr.comjocpr.com |
| Mobile Phase | Methanol, Acetonitrile, Tetrahydrofuran, Trifluoroacetic acid (0.5%) (180:180:40:600 v/v) jocpr.comjocpr.com |
| Flow Rate | 1.5 ml/min jocpr.comjocpr.com |
| Detection | 252 nm jocpr.comjocpr.com |
| Injection Volume | 10 µL jocpr.comjocpr.com |
This interactive table provides an overview of a sample HPLC method for Trazodone impurity analysis.
Validation of these methods typically includes establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the impurities. scholarsresearchlibrary.comjocpr.com For example, in one study, the LOD and LOQ for Trazodone were found to be 0.05 µg/ml and 0.01 µg/ml respectively, demonstrating the method's sensitivity. researchgate.net
Role as a Reference Standard in Pharmaceutical Analysis
Trazodone 1,4-Di-N-Oxide is available as a certified reference material for use in pharmaceutical analysis. lgcstandards.comsynthinkchemicals.comsigmaaldrich.com Reference standards are highly purified compounds that are used as a benchmark for confirming the identity and determining the concentration of impurities in a drug substance or product. synzeal.com
The availability of a this compound reference standard is crucial for several quality control applications: synzeal.com
Method Validation: It is used to validate the specificity, linearity, accuracy, and precision of analytical methods designed to detect and quantify this specific impurity. synzeal.com
Quality Control (QC) Testing: In routine QC testing of Trazodone API batches, the reference standard is used to identify and quantify the presence of this compound, ensuring that it does not exceed the established limits. synzeal.com
Stability Studies: It is used to monitor the potential formation of this impurity during the stability testing of the drug product. synzeal.com
Pharmacopoeias like the British Pharmacopoeia (BP) and United States Pharmacopeia (USP) provide reference standards for Trazodone and its specified impurities to be used in the tests and assays described in their monographs. sigmaaldrich.comveeprho.com While this compound may not be listed as a specified impurity in all pharmacopoeias, other N-oxides like Trazodone EP Impurity A (Trazodone N1-Oxide) are. vwr.com The use of such reference standards is a regulatory requirement for drug approval and marketing. synzeal.com
Strategies for Impurity Control in Active Pharmaceutical Ingredient (API) Manufacturing
The control of impurities is a fundamental aspect of API manufacturing, governed by regulatory guidelines such as those from the ICH. The formation of this compound is primarily linked to oxidative processes. rsc.orgnih.gov Therefore, strategies to control its presence in the final Trazodone API focus on understanding its formation pathways and implementing appropriate control measures during synthesis and purification.
Formation Pathway: N-oxidation can occur during the synthesis of Trazodone if oxidizing agents are present or if the reaction conditions are not adequately controlled. nih.gov It can also be a degradation product formed under oxidative stress. rsc.org The piperazine (B1678402) nitrogen atoms in the Trazodone molecule are susceptible to oxidation, leading to the formation of N-oxide derivatives. rsc.orgresearchgate.net
Control Strategies:
Process Parameter Optimization: Careful control of reaction parameters such as temperature, pH, and the exclusion of unintentional oxidizing agents can minimize the formation of this compound during the manufacturing process.
Raw Material Control: Ensuring the quality of starting materials and reagents is critical to prevent the introduction of substances that could promote the formation of N-oxide impurities.
Purification Techniques: Effective purification steps at the end of the synthesis are essential to remove any formed impurities. Techniques such as recrystallization or chromatography can be employed to reduce the level of this compound in the final API to within acceptable limits.
In-Process Controls: Implementing in-process analytical testing allows for the monitoring of impurity levels at various stages of the manufacturing process, enabling adjustments to be made to ensure the final product meets the required quality specifications.
By integrating these strategies into the manufacturing process, pharmaceutical companies can effectively control the levels of this compound and other impurities, ensuring the consistent quality and safety of the Trazodone API.
Future Research Directions in Trazodone 1,4 Di N Oxide Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of heteroaromatic N-oxides is a well-established field, yet the specific creation of Trazodone (B27368) 1,4-Di-N-Oxide calls for dedicated research to develop more efficient, safer, and environmentally benign methodologies. mdpi.com Current synthetic methods for trazodone itself often involve lengthy reaction times and the use of toxic reagents. google.com Future research should pivot towards greener and more sustainable approaches.
One promising avenue is the application of mixed oxides as heterogeneous catalysts in the synthesis of N-containing heterocycles. researchgate.net These catalysts offer tunable surface properties, high stability, and the potential for reusability, aligning with the principles of green chemistry. researchgate.net Investigating the use of such catalysts could lead to synthetic routes with higher atom economy and reduced environmental impact.
Furthermore, exploring novel synthetic strategies is crucial. This could involve developing one-pot, multicomponent protocols that streamline the synthesis process, making it more cost-effective and efficient. researchgate.net The development of continuous flow processes for the synthesis of trazodone derivatives could also offer significant advantages in terms of safety, consistency, and scalability. google.com
| Proposed Synthetic Approach | Potential Advantages | Key Research Focus |
| Heterogeneous Catalysis | Environmentally benign, catalyst reusability, improved yields. researchgate.net | Screening of mixed oxide catalysts, optimization of reaction conditions. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, cost-effective. researchgate.net | Design of novel reaction sequences, exploration of catalyst-free methods. researchgate.net |
| Continuous Flow Synthesis | Enhanced safety, improved process control, scalability. google.com | Reactor design, optimization of flow parameters, integration with on-line analysis. |
Development of Advanced On-Line Analytical Techniques
To support the development of novel synthetic routes and to gain deeper insights into reaction kinetics, the implementation of advanced on-line analytical techniques is paramount. Process Analytical Technology (PAT) provides a framework for real-time monitoring and control of manufacturing processes, ensuring consistent quality and efficiency. lcms.cznih.govsigmaaldrich.com
While traditional methods like High-Performance Liquid Chromatography (HPLC) are highly selective and sensitive, their long run times can be a bottleneck for real-time process monitoring. lcms.cz The advent of Ultra-Performance Liquid Chromatography (UPLC) technology offers a path to near real-time chromatographic analysis for in-process samples. lcms.cz Future research should focus on integrating UPLC and other rapid analytical techniques into a PAT framework for the synthesis of Trazodone 1,4-Di-N-Oxide.
Spectroscopic methods such as Raman and Near-Infrared (NIR) spectroscopy are also powerful tools for in-line process analysis, offering continuous, real-time quality assurance and control. thermofisher.com The development of specific chemometric models for this compound would enable the use of these techniques to monitor critical quality attributes throughout the synthetic process. lcms.cz
| Analytical Technique | Application in this compound Research | Potential Benefits |
| On-line UPLC | Real-time reaction monitoring, impurity profiling. lcms.cz | Faster analysis times, improved process understanding. lcms.cz |
| In-line Raman Spectroscopy | Continuous monitoring of reactant consumption and product formation. thermofisher.com | Non-destructive, real-time process control. thermofisher.com |
| At-line Mass Spectrometry | Rapid identification of intermediates and byproducts. | Enhanced reaction pathway elucidation. |
Further Elucidation of Complex Degradation Pathways and Kinetics
Understanding the degradation of this compound is critical for ensuring its stability and for identifying potential impurities. Trazodone itself is known to degrade under various conditions, including acidic hydrolysis, oxidation, and photolysis, leading to the formation of multiple degradation products. rsc.orgrsc.org A comprehensive study of the degradation pathways of the 1,4-Di-N-Oxide derivative is a necessary next step.
Forced degradation studies under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) will be instrumental in identifying the key degradation products. rsc.org The use of advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be essential for the structural elucidation of these products. rsc.org
Kinetic studies of the degradation processes will provide valuable data on the stability of this compound and help in predicting its shelf-life under different storage conditions. This information is crucial for the development of stable formulations. The photocatalytic degradation of trazodone has been a subject of research, and similar studies on the 1,4-Di-N-Oxide could reveal important environmental fate information. nih.govdntb.gov.ua
| Degradation Condition | Expected Outcome | Analytical Approach |
| Photolysis | Identification of photolytic degradation products. nih.gov | UHPLC-MS/MS, Preparative HPLC for isolation, NMR for structure elucidation. rsc.org |
| Oxidative Stress | Characterization of oxidation products. rsc.org | LC-MS, APCI-MS for identifying the site of N-oxidation. rsc.org |
| Hydrolysis (Acidic/Basic) | Determination of hydrolytic stability and degradation products. rsc.org | HPLC with UV detection, LC-MS for product identification. |
Application of Advanced Computational Methods for Predictive Chemistry
Advanced computational methods offer a powerful toolkit for accelerating research and gaining deeper molecular-level insights into the chemistry of this compound. nih.gov In silico tools can be employed to predict potential degradation pathways, helping to focus experimental efforts on the most likely degradation products. springernature.comacs.org
Density Functional Theory (DFT) is a quantum mechanical method that can be used to study the electronic structure and reactivity of molecules with high accuracy. longdom.org DFT calculations can provide valuable information on reaction mechanisms, predict reactive sites, and help in the design of more stable molecules. mdpi.comnih.gov The application of DFT could be pivotal in understanding the electronic factors that govern the stability and reactivity of this compound. mdpi.com
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment. mdpi.com MD simulations could be used to study the conformational landscape of this compound and to understand its interactions with solvents and potential catalysts, which could aid in the design of more efficient synthetic processes.
| Computational Method | Application in this compound Research | Expected Insights |
| In Silico Degradation Prediction | Identification of potential degradation products and pathways. springernature.comschrodinger.com | Guidance for experimental forced degradation studies. acs.org |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and stability. longdom.orgmdpi.com | Understanding of electronic properties and their influence on chemical behavior. nih.gov |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. mdpi.com | Insights into solvent effects and catalyst-substrate binding. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for Trazodone 1,4-Di-N-Oxide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of quinoxaline 1,4-di-N-oxide derivatives (structurally related to this compound) often employs the Beirut reaction, which involves cyclization between benzofuroxan derivatives and β-dicarbonyl compounds. For example, β-diketone esters can react under reflux conditions in ethanol or methanol, yielding 70–85% purity. Optimization includes adjusting solvent polarity, temperature, and stoichiometric ratios of precursors .
- Quality Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., methanol/water) ensures ≥95% purity. Confirm purity using HPLC with UV detection (λ = 254 nm) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) to confirm proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification.
- X-ray Crystallography : Single-crystal diffraction (monoclinic system, space group C2/c) resolves bond lengths, angles, and trans-conformation of the N-oxide groups .
- Elemental Analysis : Validates C, H, N, and O content within ±0.3% theoretical values .
Q. How are preliminary biological activities of this compound assessed in vitro?
- Screening Protocols :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to determine IC50 values, ensuring selectivity ratios >10 compared to pathogens .
Advanced Research Questions
Q. What computational strategies predict this compound's molecular targets and binding affinities?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., glycolytic enzymes in Entamoeba histolytica). Validate docking poses with MD simulations (GROMACS) over 100 ns to assess stability .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (N-oxide groups) and hydrophobic regions using Phase or MOE .
Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?
- SAR Design :
- Analog Synthesis : Modify the triazolopyridine core (e.g., halogenation at C3) or piperazine substituents to enhance lipophilicity (clogP <3) and blood-brain barrier penetration .
- Activity Cliffs : Compare MIC values of analogs to identify substituents causing abrupt potency changes (e.g., ethyl vs. isopropyl groups) .
Q. How should contradictory data on this compound's efficacy across studies be resolved?
- Data Reconciliation :
- Standardized Assays : Replicate experiments under identical conditions (e.g., pH, serum concentration) to isolate variables.
- Meta-Analysis : Apply fixed-effects models to aggregate data from heterogeneous studies, weighting by sample size and assay reliability (Cochran’s Q test, p <0.05) .
Q. What strategies assess environmental persistence and toxicity of this compound in ecological risk evaluations?
- EPA Framework :
- Fate Analysis : Use EPI Suite to estimate biodegradation half-life (t1/2) and bioaccumulation factors (BCF).
- Ecotoxicology : Acute toxicity testing on Daphnia magna (EC50) and algae (Chlorophyll-a inhibition) per OECD Test Guidelines 202 and 201 .
Methodological Notes
- Literature Review : Follow EPA’s systematic review protocol (TSCA Scope Document) to prioritize studies with raw data, validated assays, and conflict-of-interest disclosures .
- Data Reporting : Include raw spectral data (NMR, MS) in appendices and processed results (e.g., IC50 curves) in main texts to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
